![molecular formula C15H10 B14492697 6H-Cyclopenta[d]acenaphthylene CAS No. 65381-14-8](/img/structure/B14492697.png)
6H-Cyclopenta[d]acenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Cyclopenta[d]acenaphthylene is a polycyclic aromatic hydrocarbon with the molecular formula C15H10 It is a derivative of acenaphthylene, characterized by the fusion of a cyclopentane ring to the acenaphthylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclopenta[d]acenaphthylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrogenation of acenaphthene, which can be achieved through gas-phase reactions at elevated temperatures. The reaction conditions often include the presence of a catalyst to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6H-Cyclopenta[d]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6H-Cyclopenta[d]acenaphthylene has several applications in scientific research:
Mechanism of Action
The mechanism by which 6H-Cyclopenta[d]acenaphthylene exerts its effects involves its interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing the behavior of biological molecules and materials. The pathways involved in its action include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A closely related compound with a similar structure but lacking the cyclopentane ring.
Acenaphthene: A more saturated derivative of acenaphthylene.
Cyclopenta[de]naphthalene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Uniqueness
6H-Cyclopenta[d]acenaphthylene is unique due to its specific ring fusion, which imparts distinct electronic and structural properties. These properties make it valuable for specific applications in materials science and as a synthetic intermediate in organic chemistry .
Properties
CAS No. |
65381-14-8 |
|---|---|
Molecular Formula |
C15H10 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tetracyclo[6.6.1.02,6.012,15]pentadeca-1,3,5,8(15),9,11,13-heptaene |
InChI |
InChI=1S/C15H10/c1-3-10-7-8-14-13-6-2-4-11(13)9-12(5-1)15(10)14/h1-8H,9H2 |
InChI Key |
LDIWLRNNKCQEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C2)C=CC3=C4C1=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


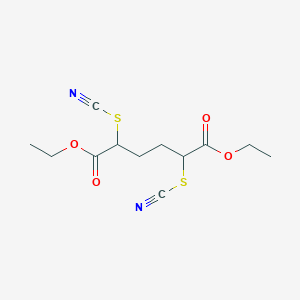
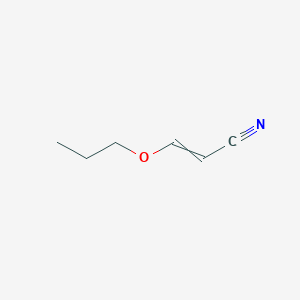
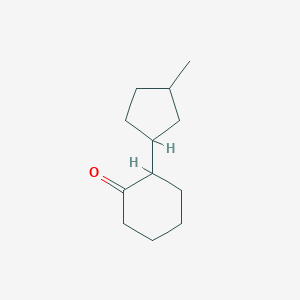
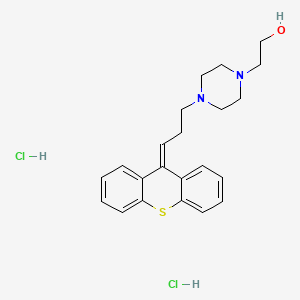

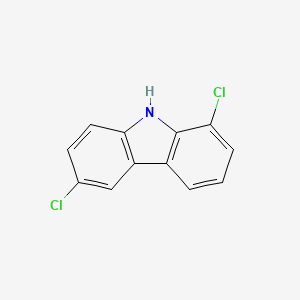
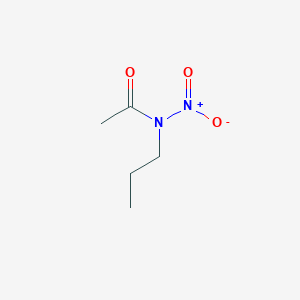
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
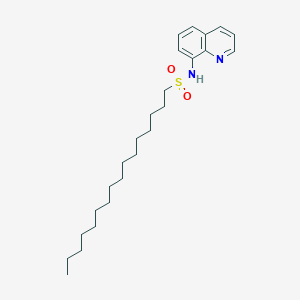
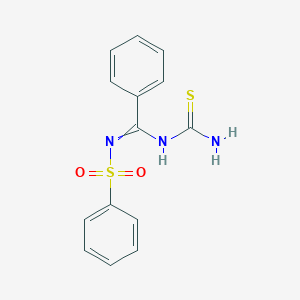
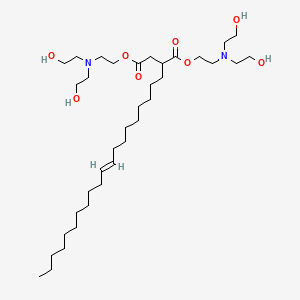
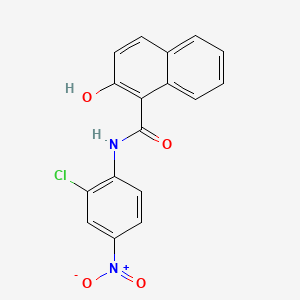
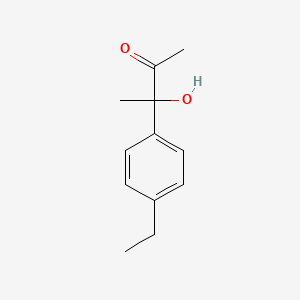
![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)
